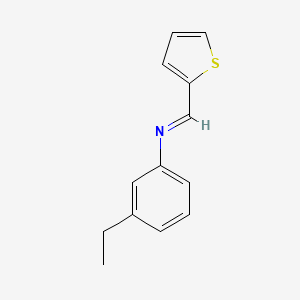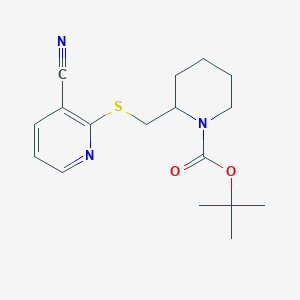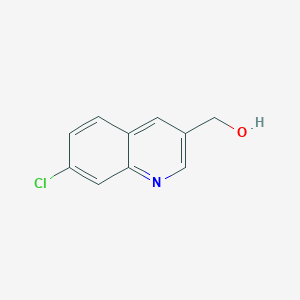
4-Butanethioylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butanethioylmorpholine typically involves the reaction of morpholine with butanethioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+Butanethioyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Butanethioylmorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The butanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine derivatives.
Substitution: Compounds with different functional groups replacing the butanethioyl group.
Scientific Research Applications
4-Butanethioylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Butanethioylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4-Butanethioylmorpholine can be compared with other morpholine derivatives and thioyl compounds. Similar compounds include:
Morpholine: A simpler structure without the butanethioyl group.
Thiourea: Contains a similar sulfur atom but with different functional groups.
4-Morpholinylbutane-1-thione: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific combination of the morpholine ring and butanethioyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5309-97-7 |
|---|---|
Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
1-morpholin-4-ylbutane-1-thione |
InChI |
InChI=1S/C8H15NOS/c1-2-3-8(11)9-4-6-10-7-5-9/h2-7H2,1H3 |
InChI Key |
SUQCRFUXXRFIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


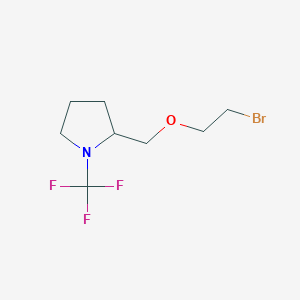
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)

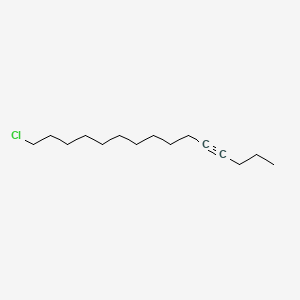
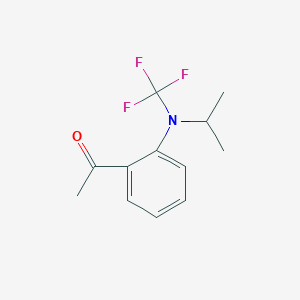
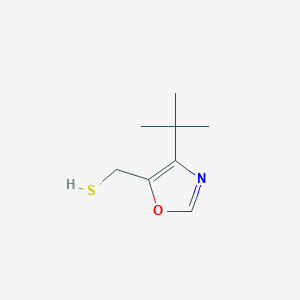
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
